N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
Overview
Description
N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a morpholinyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction using an ethoxyphenyl halide and a base such as potassium carbonate.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Ethoxyphenyl halide, potassium carbonate, morpholine, suitable leaving groups.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-6-methyl-2-(piperidin-4-yl)-5-nitropyrimidin-4-amine: Similar structure with a piperidinyl group instead of a morpholinyl group.
Uniqueness
N-(4-ethoxyphenyl)-6-methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the combination of its ethoxyphenyl, morpholinyl, and nitro groups, which confer distinct chemical properties and biological activities. The presence of the morpholinyl group, in particular, enhances its solubility and potential for interaction with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-3-26-14-6-4-13(5-7-14)19-16-15(22(23)24)12(2)18-17(20-16)21-8-10-25-11-9-21/h4-7H,3,8-11H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVBJXQYFKWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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